3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidin-4-one core. Key reagents include thioamides, aldehydes, and amines, with reaction conditions often requiring controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiazolidinone ring or the pyrido[1,2-a]pyrimidin-4-one core.
Reduction: This can be used to alter the functional groups attached to the core structure.
Substitution: Common in modifying the side chains or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, enhancing the compound’s properties for specific applications.
Scientific Research Applications
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazine Derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Aminopyrimidines: A class of compounds with various biological activities, including enzyme inhibition and therapeutic potential.
Uniqueness
3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its potential versatility in scientific research and industrial applications.
Biological Activity
The compound 3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrido[1,2-a]pyrimidin-4-one core : This core is known for its diverse biological activities.
- Thiazolidinone moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
- Methoxy and thioxo groups : Enhance the chemical diversity and potential for biological activity.
Molecular Formula : C20H22N4O4S2
Molecular Weight : 446.5 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting their function.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that are crucial for cellular responses.
- Antimicrobial Activity : Preliminary studies suggest it exhibits antimicrobial properties against certain bacterial strains.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial potential of this compound:
- In vitro Testing : The compound was tested against various bacterial strains using the agar well-diffusion method. Results indicated significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Bacterial Strain | MIC (μg/mL) | Reference Drug (Ciprofloxacin) |
---|---|---|
E. coli ATCC 25922 | 12.5 | 1 |
P. aeruginosa ATCC 27853 | Moderate | 1 |
Antioxidant Activity
The antioxidant activity was assessed using the DPPH free radical scavenging method. The compound demonstrated a notable ability to scavenge free radicals, indicating potential protective effects against oxidative stress.
Case Study 1: Synthesis and Characterization
In a study focusing on the synthesis of thiazolidine derivatives, researchers explored various reaction pathways to create similar compounds with enhanced biological profiles. Techniques such as NMR and IR spectroscopy confirmed the structures of synthesized compounds, which were then screened for their antimicrobial and antioxidant activities .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as DNA gyrase. These studies revealed promising interactions that suggest the compound could serve as a lead structure for developing new antimicrobial agents .
Properties
Molecular Formula |
C25H26N4O3S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[9-methyl-4-oxo-2-(2-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H26N4O3S2/c1-17-8-6-13-28-22(17)27-21(26-12-11-18-9-4-3-5-10-18)19(23(28)30)16-20-24(31)29(25(33)34-20)14-7-15-32-2/h3-6,8-10,13,16,26H,7,11-12,14-15H2,1-2H3/b20-16- |
InChI Key |
ORXJVERCYIQMLV-SILNSSARSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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